![molecular formula C20H25ClN4O3S B2511007 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 1105246-35-2](/img/structure/B2511007.png)
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
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Description
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a useful research compound. Its molecular formula is C20H25ClN4O3S and its molecular weight is 436.96. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored its efficacy in controlling broadleaf weeds in agricultural settings. The compound’s mode of action involves disrupting plant growth and development, making it a promising candidate for sustainable weed management .
- Amino functionalized zirconium-based metal-organic frameworks (MOFs), such as UiO-66-NH2, exhibit rapid adsorption kinetics and high adsorption capacity for MCPA. Hydrogen bonding, electrostatic interactions, and π–π stacking contribute to efficient adsorption .
- Researchers have examined its spectral properties and degradation pathways when exposed to UV light. Such studies inform its potential use in formulations that require photostable compounds .
Herbicide and Weed Control
Water Treatment and Adsorption
Photostability Studies
Advanced Oxidation Processes (AOPs)
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3S/c1-4-9-22-17(26)10-25-18(15-11-29-12-16(15)24-25)23-19(27)20(2,3)28-14-7-5-13(21)6-8-14/h5-8H,4,9-12H2,1-3H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTBKRSVJMAAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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